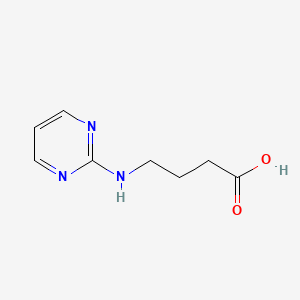

4-(Pyrimidin-2-ylamino)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

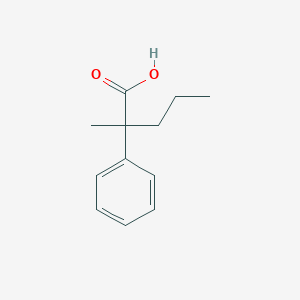

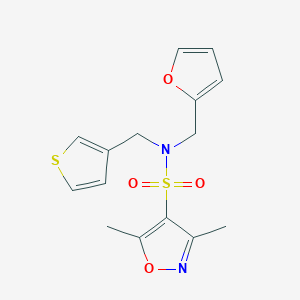

“4-(Pyrimidin-2-ylamino)butanoic acid” is a biochemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 . It is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI key for “this compound” is RVGJESXWPZEPBG-UHFFFAOYSA-N . This key can be used to retrieve the compound’s structure from databases like ChemSpider .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

Anticancer and Radioprotective Activities

4-(Pyrimidin-2-ylamino)butanoic acid derivatives have shown promise in anticancer and radioprotective activities. A study by Ghorab et al. (2009) synthesized various isomeric structural purine analogues, including a compound similar to this compound. These compounds exhibited significant in vitro anticancer activity against Ehrlich ascites carcinoma cells and in vivo radioprotective activity (Ghorab et al., 2009).

Supramolecular Synthons in Crystal Structures

Research by PrakashShet et al. (2018) investigated the crystal structure of N-(aryl)-succinamic acids, including 4-oxo-4-(pyridin-2-ylamino)butanoic acid. The study revealed unique supramolecular synthons characterized by specific hydrogen bonding patterns, providing insights into the molecular assembly and potential applications in material science (PrakashShet et al., 2018).

Antimicrobial Activity and DFT Studies

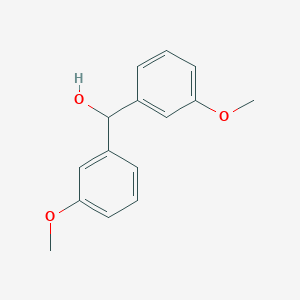

Chioma et al. (2018) conducted a study on 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione, a compound structurally related to this compound. The study explored its antimicrobial activity and used density functional theory (DFT) to analyze the electronic and structural properties, indicating potential applications in drug design and molecular modeling (Chioma et al., 2018).

Molecular and Crystal Structure Studies

Naveen et al. (2016) investigated the molecular and crystal structure of a compound similar to this compound, providing detailed insights into its molecular interactions and potential applications in crystal engineering (Naveen et al., 2016).

Synthesis and Biological Testing

Several studies have focused on the synthesis of derivatives of this compound and their biological testing, indicating the compound's versatility in medicinal chemistry. Freeman et al. (1978) synthesized bicyclic guanidine derivatives related to this compound, exploring their potential in various biological applications (Freeman et al., 1978).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on “4-(Pyrimidin-2-ylamino)butanoic acid” and other pyrimidine derivatives could involve exploring their potential as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity .

Propriétés

IUPAC Name |

4-(pyrimidin-2-ylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c12-7(13)3-1-4-9-8-10-5-2-6-11-8/h2,5-6H,1,3-4H2,(H,12,13)(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGJESXWPZEPBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Piperidylmethylene)benzo[b]pyran-2,4-dione](/img/structure/B2963907.png)

![ethyl 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2963911.png)

![6-{[4-(4-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B2963916.png)

![(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2963924.png)

![1,3,2-Dioxaborolane, 2-[2-chloro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2963925.png)